(R)-Norfluoxetine-d5 Phthalimide(Phenyl-d5)
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Overview
Description
®-Norfluoxetine-d5 Phthalimide(Phenyl-d5) is a complex organic compound that combines the structural features of norfluoxetine, phthalimide, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Norfluoxetine-d5 Phthalimide(Phenyl-d5) typically involves multiple steps, starting with the preparation of the phthalimide core. The most common strategy for synthesizing phthalimides involves the condensation of phthalic acids or anhydrides with primary amines . Other methods include carbonylative cyclization of aromatic amides and cyclization involving isocyanates or isocyanides .
Industrial Production Methods
Industrial production of phthalimides often employs metal-catalyzed aminocarbonylation cyclizations of ortho-dihaloarenes or ortho-haloarenes . These methods are efficient and can be scaled up for large-scale production. The use of environmentally benign catalysts and one-pot processes makes these methods suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
®-Norfluoxetine-d5 Phthalimide(Phenyl-d5) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions of ®-Norfluoxetine-d5 Phthalimide(Phenyl-d5) typically require specific reagents and conditions. For example, oxidation reactions may use potassium permanganate in an acidic medium, while reduction reactions may use lithium aluminum hydride in an anhydrous solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ®-Norfluoxetine-d5 Phthalimide(Phenyl-d5) may yield corresponding carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
®-Norfluoxetine-d5 Phthalimide(Phenyl-d5) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is used in studies of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic effects, including its use as an antidepressant and anti-inflammatory agent.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and polymers
Mechanism of Action
The mechanism of action of ®-Norfluoxetine-d5 Phthalimide(Phenyl-d5) involves its interaction with specific molecular targets and pathways. For example, it may inhibit the reuptake of serotonin in the brain, leading to increased levels of serotonin and improved mood. It may also interact with inflammatory pathways, reducing inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
Norfluoxetine: A metabolite of fluoxetine, used as an antidepressant.
Phthalimide: A versatile building block in organic synthesis.
Phenyl-d5: A deuterated phenyl group used in labeling studies.
Uniqueness
®-Norfluoxetine-d5 Phthalimide(Phenyl-d5) is unique due to its combination of structural features from norfluoxetine, phthalimide, and phenyl groups. This combination imparts unique properties, making it valuable in various research applications .
Properties
CAS No. |
1346617-46-6 |
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Molecular Formula |
C24H18F3NO3 |
Molecular Weight |
430.438 |
IUPAC Name |
2-[(3R)-3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C24H18F3NO3/c25-24(26,27)17-10-12-18(13-11-17)31-21(16-6-2-1-3-7-16)14-15-28-22(29)19-8-4-5-9-20(19)23(28)30/h1-13,21H,14-15H2/t21-/m1/s1/i1D,2D,3D,6D,7D |
InChI Key |
HBVJWKXCFVAHNT-LOPJJIQASA-N |
SMILES |
C1=CC=C(C=C1)C(CCN2C(=O)C3=CC=CC=C3C2=O)OC4=CC=C(C=C4)C(F)(F)F |
Synonyms |
2-[(3R)-3-Phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]-1H-isoindole-1,3(2H)-dione-d5; (R)-1-(Phthalimido)-3-[(4-trifluoromethylphenyl)oxy]-3-phenylpropane-d5 |
Origin of Product |
United States |
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